molecular formula C11H8N2O4 B043996 6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione CAS No. 123296-53-7

6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione

Cat. No.: B043996
CAS No.: 123296-53-7
M. Wt: 232.19 g/mol
InChI Key: DBPJZWZANHRJTK-UHFFFAOYSA-N
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Description

8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a fused pyrroloquinoline core with nitro and carbonyl functional groups. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by a Friedel-Crafts ring closure using aluminum trichloride . This method yields the desired compound through a series of steps that include the formation of an amide-acid chloride intermediate and subsequent cyclization.

Industrial Production Methods

While specific industrial production methods for 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, while oxidation can lead to various quinoline derivatives .

Scientific Research Applications

8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa. The compound binds to these factors, preventing their normal function in the coagulation cascade, thereby reducing blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. This functional group allows for further chemical modifications and enhances the compound’s potential as a pharmacophore .

Properties

CAS No.

123296-53-7

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione

InChI

InChI=1S/C11H8N2O4/c14-10-8-5-7(13(16)17)4-6-2-1-3-12(9(6)8)11(10)15/h4-5H,1-3H2

InChI Key

DBPJZWZANHRJTK-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1

Canonical SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1

Synonyms

4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, 5,6-DIHYDRO-8-NITRO-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred fuming nitric acid (20 ml) at 0° C. was added 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (5 g) portionwise. The reaction mixture was stirred for additional one hour, poured into ice water and the resultant precipitate was collected by filtration. This precipitate was washed with water and dried to yield the title compound. The compound was recrystallized from ethanol-hexane to give 3.8 g (61%) as yellow needles, mp 198°-199° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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